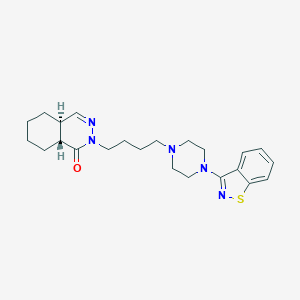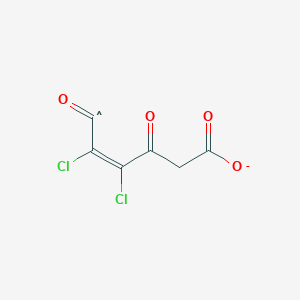
CID 3036137
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 3036137 is a chemical compound with the molecular formula C6H4Cl2O5. It is a derivative of maleylacetate, where two chlorine atoms are substituted at the 2 and 3 positions of the molecule. This compound is of interest due to its role in the degradation pathways of chloroaromatic compounds, which are significant in environmental chemistry and bioremediation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 3036137 typically involves the chlorination of maleylacetate. One common method is the reaction of maleylacetate with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can help in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
CID 3036137 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more chlorinated derivatives or to break down into simpler compounds.
Reduction: Reduction reactions can remove the chlorine atoms, converting it back to maleylacetate or other less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Products may include more highly chlorinated maleylacetates or breakdown products like carbon dioxide and water.
Reduction: Products include maleylacetate or partially dechlorinated derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated maleylacetates.
Aplicaciones Científicas De Investigación
CID 3036137 has several applications in scientific research:
Environmental Chemistry: It is studied for its role in the degradation of chloroaromatic pollutants, which are common environmental contaminants.
Bioremediation: Microorganisms that can degrade this compound are of interest for cleaning up contaminated sites.
Biochemistry: The compound is used to study enzyme mechanisms involved in the breakdown of chlorinated compounds.
Industrial Chemistry: It serves as an intermediate in the synthesis of other chemicals and materials.
Mecanismo De Acción
The mechanism by which CID 3036137 exerts its effects involves its interaction with specific enzymes that catalyze its breakdown. For example, maleylacetate reductase from Pseudomonas sp. strain B13 converts this compound to 3-oxoadipate, with the elimination of chloride ions. This enzyme-mediated dechlorination is crucial for the degradation of chloroaromatic compounds in the environment.
Comparación Con Compuestos Similares
Similar Compounds
Maleylacetate: The parent compound without chlorine substitutions.
2-Chloromaleylacetate: A similar compound with only one chlorine atom.
3-Chloromaleylacetate: Another similar compound with a single chlorine atom at a different position.
Uniqueness
CID 3036137 is unique due to the presence of two chlorine atoms, which influence its reactivity and the types of reactions it undergoes. This dual chlorination makes it a more challenging substrate for enzymatic degradation, providing insights into the mechanisms of microbial degradation of chlorinated pollutants.
Propiedades
Número CAS |
146764-41-2 |
|---|---|
Fórmula molecular |
C6H2Cl2O4- |
Peso molecular |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
Clave InChI |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
SMILES isomérico |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
SMILES canónico |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
| 146764-41-2 | |
Sinónimos |
2,3-dichloromaleylacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
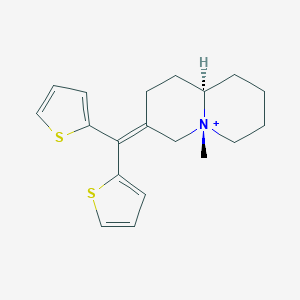
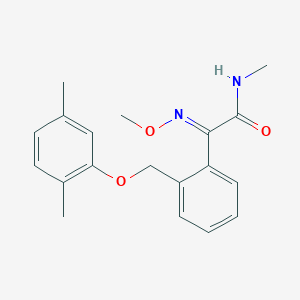
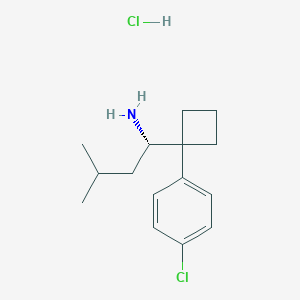
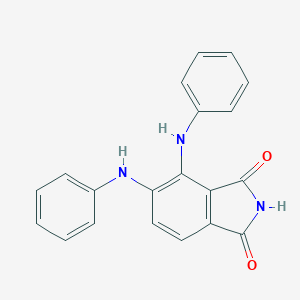
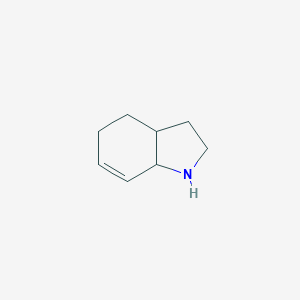
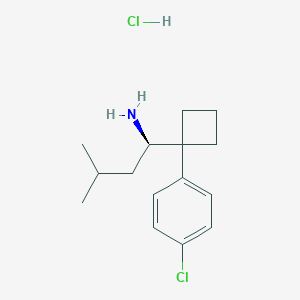


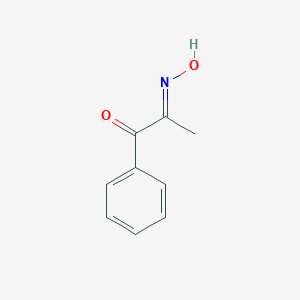
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
